molecular formula C22H28FN3O B5085672 4-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol

4-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol

Cat. No. B5085672
M. Wt: 369.5 g/mol
InChI Key: RKBBMYYVJRWFDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol, commonly known as F15599, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. It belongs to the class of phenylpiperazines and acts as a selective serotonin 1A (5-HT1A) receptor agonist.

Mechanism of Action

F15599 acts as a selective serotonin 1A (4-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol) receptor agonist. The 4-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol receptor is a subtype of serotonin receptor that is involved in the regulation of mood, anxiety, and stress. By binding to the 4-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol receptor, F15599 can modulate the activity of the serotonin system, leading to changes in mood and behavior.
Biochemical and Physiological Effects:
F15599 has been shown to have several biochemical and physiological effects. It has been found to increase the release of serotonin in the brain, leading to an increase in mood and a decrease in anxiety. F15599 has also been shown to increase the activity of the prefrontal cortex, a brain region that is involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of F15599 for lab experiments is its high selectivity for the 4-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol receptor. This allows researchers to study the effects of serotonin modulation in a more specific manner. However, one of the limitations of F15599 is its relatively short half-life, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of F15599. One area of research is the development of more potent and selective 4-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol receptor agonists. Another area of research is the investigation of the potential therapeutic applications of F15599 in the treatment of other neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanisms of action of F15599 and its effects on the brain and behavior.

Synthesis Methods

The synthesis of F15599 involves several steps, including the reaction of 4-fluorobenzyl chloride with piperidine, followed by the reaction of the resulting compound with 4-(4-fluorophenyl)-1-piperazine. The final step involves the reaction of the resulting compound with phenol to obtain F15599.

Scientific Research Applications

F15599 has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to be effective in the treatment of several neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. F15599 has also been shown to have potential applications in the treatment of Parkinson's disease and other movement disorders.

properties

IUPAC Name

4-[[3-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O/c23-19-5-7-20(8-6-19)25-12-14-26(15-13-25)21-2-1-11-24(17-21)16-18-3-9-22(27)10-4-18/h3-10,21,27H,1-2,11-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBBMYYVJRWFDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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